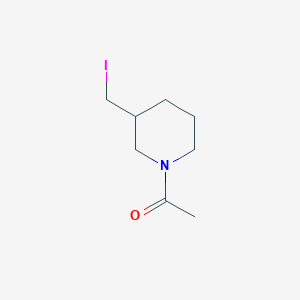
1-(3-Iodomethyl-piperidin-1-yl)-ethanone
Vue d'ensemble
Description
“1-(3-Iodomethyl-piperidin-1-yl)-ethanone” is a compound that likely contains a piperidine ring, which is a common motif in many pharmaceuticals and natural products . The iodomethyl group suggests that it might be used as a building block in organic synthesis .
Molecular Structure Analysis
The molecular structure of “this compound” would likely include a piperidine ring, an iodomethyl group, and an ethanone group . The exact structure would depend on the specific locations of these groups within the molecule.Chemical Reactions Analysis
Again, while specific reactions involving “this compound” are not available, compounds containing iodomethyl groups are often used in palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. Compounds with similar structures often have moderate to high boiling points and are soluble in organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization
Research has demonstrated the utility of related piperidine compounds in synthesizing new chemical entities through novel synthetic routes. For instance, Govindhan et al. (2017) utilized a click chemistry approach to synthesize a compound with potential biological applications, emphasizing the compound's thermal stability and structural confirmation through various analytical techniques (Govindhan et al., 2017). Similarly, microwave-assisted synthesis has been employed to create piperidine-containing compounds with reported antibacterial activity, highlighting the efficiency of such methods in producing pharmacologically relevant molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Activities
Various studies have focused on the biological activities of piperidine derivatives. Elavarasan, Bhakiaraj, and Gopalakrishnan (2014) synthesized novel tetrazole substituted piperidine derivatives and evaluated their antimicrobial activity, providing insights into the potential therapeutic applications of such compounds (Elavarasan, Bhakiaraj, & Gopalakrishnan, 2014). Additionally, Vinaya et al. (2012) investigated the antileukemic activity of novel piperidin-1-yl)ethanone derivatives, identifying several compounds with significant antiproliferative effects against human leukemic cell lines (Vinaya et al., 2012).
Material Applications
The application of piperidine derivatives extends beyond biological activities to material science. Das et al. (2017) explored the corrosion inhibition properties of cadmium(II) Schiff base complexes on mild steel, demonstrating the utility of such compounds in materials engineering and corrosion prevention (Das et al., 2017).
Advanced Characterization Techniques
Research into piperidine compounds often employs advanced characterization techniques to elucidate structural and functional attributes. Balderson et al. (2007) analyzed the hydrogen-bonding patterns in enaminones, including piperidin-2-ylidene analogues, using X-ray crystallography, providing deep insights into the molecular interactions that govern their stability and reactivity (Balderson et al., 2007).
Propriétés
IUPAC Name |
1-[3-(iodomethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14INO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRGPGIATBFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



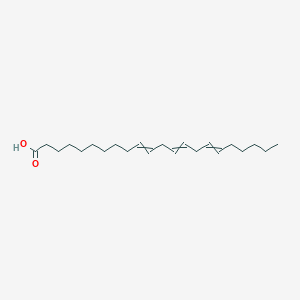

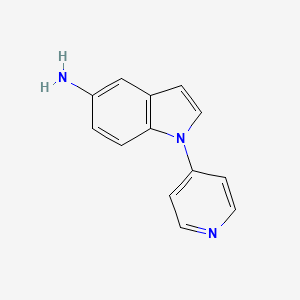
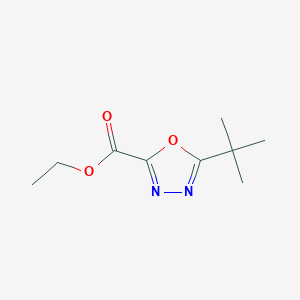
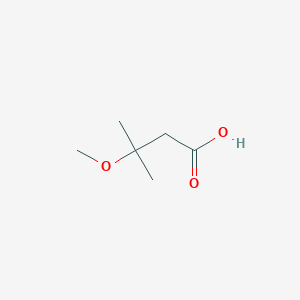

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)

![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)
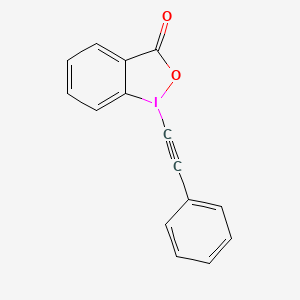
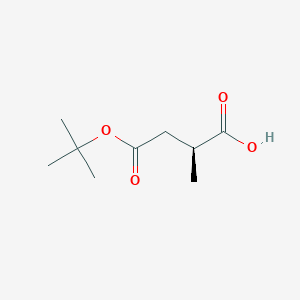
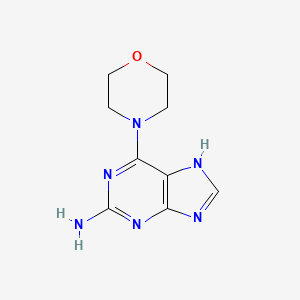

![Tert-butyln-[cis-4-hydroxycyclohex-2-EN-1-YL]carbamate](/img/structure/B3111085.png)